REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([CH2:9][CH3:10])[CH:6]=[CH:5][C:3]=1N.[NH3:11].O.C(OCC)(=O)C.[N:19]1[CH:24]=CC=CC=1>C1C=CC=CC=1>[NH2:11][C:2]1[CH:8]=[C:7]([CH2:9][CH3:10])[CH:6]=[CH:5][C:3]=1[C:24]#[N:19]
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC(=C1)CC
|
Name
|
cuprous cyanide
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 16 hours at 160° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 60° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
Insoluble materials were filtered off
|
Type
|
WASH
|
Details
|
The organic layer was washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with aqueous solution saturated with sodium chloride, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oily residue
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove pyridine
|
Type
|
ADDITION
|
Details
|
a mixture of benzene and hexane (3:1))
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=CC(=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |